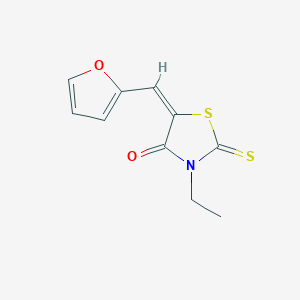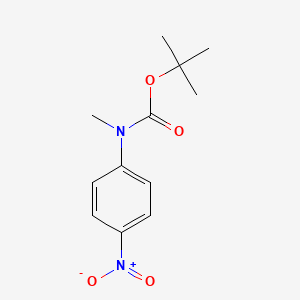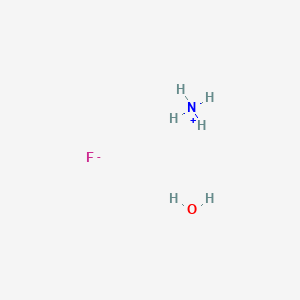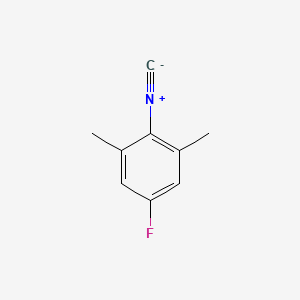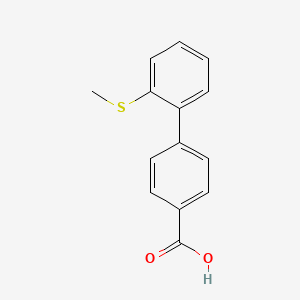
4-(2-Methylthiophenyl)benzoic acid, 95%
Übersicht
Beschreibung
4-(2-Methylthiophenyl)benzoic acid, 95% (4-MTB), is a chemical compound that is widely used in scientific research. It is a type of organic acid, and its chemical structure is C9H8O2S. 4-MTB is often used as a reagent in organic synthesis and has been found to have a wide range of applications in scientific research. In
Wissenschaftliche Forschungsanwendungen
4-(2-Methylthiophenyl)benzoic acid, 95% has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as aryl sulfonamides, aryl thioesters, and thioureas. It has also been used as an inhibitor of the enzyme acetyl-CoA carboxylase, which is involved in the regulation of fatty acid metabolism. In addition, 4-(2-Methylthiophenyl)benzoic acid, 95% has been used in the synthesis of polymers, such as poly(2-methylthiophene) and poly(2-methylthiophene-co-thiophene).
Wirkmechanismus
The mechanism of action of 4-(2-Methylthiophenyl)benzoic acid, 95% is not well understood. However, it is believed to act as an inhibitor of the enzyme acetyl-CoA carboxylase, which is involved in the regulation of fatty acid metabolism. This inhibition is thought to be due to the compound's ability to bind to the active site of the enzyme and prevent it from performing its normal function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Methylthiophenyl)benzoic acid, 95% are not well understood. However, it has been found to inhibit the enzyme acetyl-CoA carboxylase, which is involved in the regulation of fatty acid metabolism. In addition, 4-(2-Methylthiophenyl)benzoic acid, 95% has been found to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 4-(2-Methylthiophenyl)benzoic acid, 95% is its high purity (95%), which makes it ideal for use in scientific research. In addition, it is relatively inexpensive and readily available. However, there are some limitations to the use of 4-(2-Methylthiophenyl)benzoic acid, 95% in laboratory experiments. For example, the compound is not very stable and can decompose over time. In addition, the compound is not very soluble in water, so it may be difficult to dissolve in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for the use of 4-(2-Methylthiophenyl)benzoic acid, 95% in scientific research. For example, the compound could be used in the synthesis of new organic compounds, such as aryl sulfonamides, aryl thioesters, and thioureas. In addition, the compound could be used to study the mechanism of action of acetyl-CoA carboxylase and other enzymes involved in fatty acid metabolism. Furthermore, 4-(2-Methylthiophenyl)benzoic acid, 95% could be used to study the biochemical and physiological effects of the compound, as well as its potential antioxidant properties. Finally, 4-(2-Methylthiophenyl)benzoic acid, 95% could be used in the synthesis of new polymers, such as poly(2-methylthiophene) and poly(2-methylthiophene-co-thiophene).
Eigenschaften
IUPAC Name |
4-(2-methylsulfanylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-17-13-5-3-2-4-12(13)10-6-8-11(9-7-10)14(15)16/h2-9H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPXKWATHOXIKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylthiophenyl)benzoic acid | |
CAS RN |
330942-85-3 | |
| Record name | 2′-(Methylthio)[1,1′-biphenyl]-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=330942-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![t-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B6325030.png)



amino}propanoic acid](/img/structure/B6325062.png)


